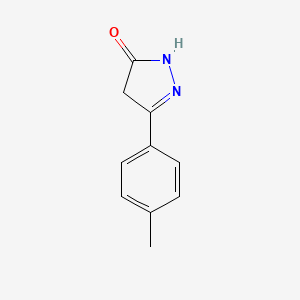

2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one

Descripción

Propiedades

IUPAC Name |

3-(4-methylphenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFWVWUTJUSDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516037 | |

| Record name | 5-(4-Methylphenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66076-78-6 | |

| Record name | 5-(4-Methylphenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation of 5-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Step 1: Condensation and Cyclization

- Mix 4-methylacetophenone (0.1 mole) with hydrazine hydrate (0.2 mole) in ethanol (20 mL).

- Add hydrazine hydrate dropwise to the acetophenone solution with stirring.

- Maintain the reaction temperature around 60°C during addition.

- A crystalline solid begins to form as the reaction proceeds.

- Continue stirring for 1 hour at room temperature after complete addition.

- Cool the reaction mixture in an ice bath to complete crystallization.

- Filter the solid and wash with ice-cold ethanol to purify.

Step 2: Purification

- Recrystallize the crude product from ethanol to obtain pure this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or Methanol | Polar protic solvents facilitate reaction |

| Temperature | 60°C during addition, reflux or room temp stirring | Controlled heating ensures complete reaction |

| Reaction time | 1–6 hours | Depends on scale and desired yield |

| Molar ratio | 1:2 (acetophenone:hydrazine) | Excess hydrazine ensures complete conversion |

| Work-up | Cooling in ice bath, filtration | Crystallization improves purity |

| Purification | Recrystallization from ethanol | Removes impurities and unreacted materials |

Alternative Synthetic Routes

Synthesis via Chalcone Intermediates

Some studies report the preparation of pyrazolone derivatives via chalcone intermediates, where the chalcone is first synthesized by aldol condensation of acetophenones and benzaldehydes, followed by reaction with hydrazine hydrate to form the pyrazolone ring.

- Advantages: Allows introduction of various substituents on aromatic rings.

- Limitations: Multi-step process, requires careful control of intermediate purity.

One-Pot Diazotransfer and Cyclization

Advanced methods include one-pot reactions involving diazotransfer reagents to functionalize pyrazolone derivatives, though these are more commonly applied to substituted pyrazolones with different functional groups.

Research Findings and Yields

- Yields for the preparation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives generally range from 60% to 80% under optimized conditions.

- The reaction is reproducible and scalable, with crystallization providing high purity products.

- Characterization by IR, NMR, and LC-MS confirms the structure and purity of the synthesized compounds.

Summary Table of Preparation Data

| Step | Reagents/Conditions | Yield (%) | Product Purity | Characterization Methods |

|---|---|---|---|---|

| Condensation of 4-methylacetophenone with hydrazine hydrate | Ethanol, 60°C, stirring 1 hr, then ice bath crystallization | 70–80 | High | IR (N-H stretch ~3200 cm⁻¹), ¹H NMR, LC-MS |

| Recrystallization | Ethanol | — | Very high | Melting point, elemental analysis |

Notes on Industrial Scale Preparation

- Industrial synthesis may utilize continuous flow reactors for better heat and mass transfer.

- Automated reagent addition and in-line purification (e.g., crystallization, chromatography) optimize yield and purity.

- Safety considerations include handling hydrazine hydrate under controlled conditions due to its toxicity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated pyrazolone derivatives, while reduction reactions can produce dihydropyrazolone compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one exhibits significant antimicrobial properties. Research indicates that derivatives of pyrazolone compounds have shown efficacy against various bacterial strains, including Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values that suggest potent activity compared to standard antibiotics . The compound's structure allows for modifications that enhance its antimicrobial properties, making it a candidate for developing new antibiotics.

Cytotoxicity and Antitumor Activity

Studies have demonstrated that certain pyrazolone derivatives possess cytotoxic effects against cancer cell lines such as HeLa cells. The cytotoxicity was measured using IC50 values, with some derivatives showing activity comparable to established chemotherapeutic agents like Doxorubicin . The selectivity index (SI) for these compounds indicates their potential as targeted cancer therapies, minimizing damage to normal cells while effectively killing tumor cells.

Analgesic and Anti-inflammatory Effects

The compound has been evaluated for its analgesic properties in animal models. In tests comparing it to common analgesics like diclofenac, certain pyrazolone derivatives displayed significant antinociceptive effects without the toxicity associated with traditional pain relievers . This suggests that modifications to the pyrazolone structure can lead to safer pain management alternatives.

Agrochemicals

Herbicidal Activity

Research highlights the potential of pyrazolone derivatives in agricultural applications, particularly as herbicides. The structural characteristics of this compound allow for selective inhibition of plant growth pathways, which can be exploited to develop effective herbicides with reduced environmental impact .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | 5-Methyl Derivative | MIC: 0.9 µg/mL | |

| Cytotoxic | Fluorinated Variant | IC50: 1.47 µM | |

| Analgesic | Non-fluorinated | Effective at 15 mg/kg |

Table 2: Comparison of Selective Index in Cytotoxicity Studies

Mecanismo De Acción

The mechanism of action of 2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one

- CAS Registry Number : 86-92-0

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 188.23 g/mol

Physical and Chemical Properties :

- Appearance : Beige solid .

- Solubility: Slightly soluble in chloroform and methanol .

- pKa : Predicted value of 2.73 ± 0.50, indicating weak acidity .

- LogP : 1.77 at 23°C and pH 6.9–7.1, suggesting moderate lipophilicity .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The pyrazol-3-one core structure is highly modifiable, with substituents dictating properties and applications. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (e.g., trifluoromethyl or diazenyl ): Increase molecular weight and thermal stability but may reduce solubility.

- Electron-Donating Groups (e.g., methyl or methoxy ): Enhance solubility and reactivity for derivatization.

- Amino Substituents : Facilitate Schiff base formation, enabling antimicrobial activity.

Crystallographic and Packing Behavior

- Crystal Packing : Weak interactions (C–H···N, π–π stacking) dominate in analogs like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, with dihedral angles ~56° between aromatic planes . These interactions influence solubility and melting points.

- Impact of Halides : Bromine vs. chlorine substituents in isomorphic structures minimally alter unit cell parameters but affect intermolecular interactions .

Actividad Biológica

2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one, a pyrazolone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique pyrazolone ring structure, which contributes to its chemical reactivity and potential therapeutic applications. The molecular formula is , with a molecular weight of 188.23 g/mol. This article reviews the biological activities of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound appears as a white to light yellow, odorless powder. The presence of the methyl group on the phenyl ring enhances its biological activity by influencing its interaction with various biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been reported to range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various animal models. In studies involving the hot plate test on SD rats, it demonstrated notable analgesic effects comparable to reference drugs like metamizole and diclofenac . The introduction of specific substituents on the pyrazolone ring has been shown to enhance these effects, indicating a structure-activity relationship.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It exhibited cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 3.79 | Cytotoxic |

| SF-268 | 12.50 | Cytotoxic |

| NCI-H460 | 42.30 | Cytotoxic |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes involved in inflammatory processes and cancer cell proliferation pathways. The compound's ability to inhibit carbonic anhydrase isozymes has been linked to its anticancer properties .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several pyrazolone derivatives, including this compound, revealing its superior activity against resistant bacterial strains compared to traditional antibiotics .

- Anti-inflammatory Research : In a controlled experiment involving inflammatory models in rodents, the compound exhibited a significant reduction in paw edema, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF. Optimizing stoichiometry (e.g., molar ratios of reagents) and temperature (typically 80–100°C) is critical for achieving yields >70% . Alternative methods include cyclocondensation of hydrazine derivatives with β-ketoesters, though purity may require recrystallization from ethanol .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, resolving bond lengths (e.g., C–C = 1.52 Å) and dihedral angles with high precision (R factor <0.05) . Complementary techniques include:

- ¹H/¹³C NMR : Distinct signals for the pyrazolone ring (δ 2.1–2.5 ppm for methyl groups) and aromatic protons (δ 7.2–7.8 ppm) .

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .

Q. How do solubility properties impact experimental design for this compound?

The compound is sparingly soluble in cold water but dissolves readily in hot water, ethanol, and dimethyl sulfoxide (DMSO). This property necessitates solvent selection for reactions (e.g., DMSO for kinetic studies) and recrystallization (ethanol/water mixtures for purification) .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include:

- Azo-linked analogs : Synthesized via diazo coupling at the pyrazolone C4 position, enabling applications in dye chemistry .

- Tetrazole hybrids : Prepared via 1,3-dipolar cycloaddition with nitriles, enhancing biological activity .

- Mannich bases : Functionalization with diazacrown ethers improves metal-ion chelation capacity .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the Vilsmeier-Haack reaction for synthesizing this compound?

The reaction proceeds through a two-step mechanism: (i) formation of a chloroiminium ion intermediate from DMF and POCl₃, and (ii) electrophilic attack at the pyrazolone C4 position. Regioselectivity is governed by electron-donating substituents (e.g., 4-methylphenyl) stabilizing the transition state . Computational studies (DFT) suggest a ΔG‡ of ~25 kcal/mol for the rate-determining step .

Q. How do substituent modifications at the phenyl ring influence physicochemical and biological properties?

Electron-withdrawing groups (e.g., -NO₂ at the para position) reduce solubility but enhance thermal stability (Tₘ increases by 15–20°C). Conversely, electron-donating groups (e.g., -OCH₃) improve bioavailability by increasing logP values . Bioactivity studies show that 4-nitrophenyl derivatives exhibit moderate COX-2 inhibition (IC₅₀ = 12 µM) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from tautomeric equilibria (keto-enol forms) or solvent effects. Strategies include:

- Variable-temperature NMR : To observe tautomer dynamics (e.g., coalescence temperatures >80°C) .

- Deuterated solvents : DMSO-d₆ suppresses proton exchange, sharpening aromatic signals .

- Cross-validation : Pair XRD data with computational simulations (e.g., Gaussian09) .

Q. What advanced analytical methods validate trace impurities in synthesized batches?

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) detects impurities at <0.1% levels (e.g., m/z 245.1054 for de-methylated byproducts) . Liquid chromatography–tandem MS (LC-MS/MS) quantifies hydrolytic degradation products under accelerated stability testing (40°C/75% RH) .

Q. What computational approaches predict the compound’s reactivity in metal-catalyzed reactions?

Density Functional Theory (DFT) models (B3LYP/6-311G**) accurately predict coordination sites. The pyrazolone carbonyl oxygen (Mulliken charge = -0.45 e) preferentially binds to transition metals (e.g., Cu²⁺, Kd = 1.2 × 10⁻⁴ M) . Molecular docking studies further elucidate interactions with biological targets (e.g., DNA gyrase) .

Q. How do structural variations impact cytotoxicity profiles in cancer cell lines?

Derivatives with 4-hydroxyphenyl substituents show selective cytotoxicity against MCF-7 cells (IC₅₀ = 8 µM) via ROS-mediated apoptosis. Structure-activity relationship (SAR) studies highlight the necessity of the 3H-pyrazol-3-one core for maintaining activity .

Methodological Guidance

- For synthesis optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects .

- For spectral ambiguity : Employ 2D NMR (COSY, HSQC) to assign overlapping signals .

- For biological assays : Prioritize derivatives with ClogP <3.5 and topological polar surface area (TPSA) <80 Ų for enhanced permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.